

Application Notes and Protocols: Pharmacokinetic Analysis of TBI-166 in Animal Models

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Compound of Interest		
Compound Name:	TBI-166	
Cat. No.:	B10854959	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-166 is a promising riminophenazine analog of clofazimine currently under development for the treatment of tuberculosis (TB).[1][2] It exhibits potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in murine models.[3][4] A significant advantage of **TBI-166** is its reduced potential for skin discoloration compared to clofazimine, despite achieving higher concentrations in tissues.[5][6] Understanding the pharmacokinetic profile of **TBI-166** is crucial for optimizing dosing regimens and predicting its efficacy and safety. This document provides a summary of the available pharmacokinetic data in animal models and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetics of TBI-166 in Mice

The following tables summarize the key pharmacokinetic parameters and tissue distribution of **TBI-166** in mouse models.

Table 1: Pharmacokinetic Parameters of TBI-166 in Mice



Parameter	Value	Animal Model	Notes
Plasma Half-life (t½)	~45 hours	Mice	From a single-dose pharmacokinetic study.
Plasma Half-life (t½)	41.25 hours	Mice	Compared to clofazimine's half-life of 65.38 hours.[2][5]
Absorption (Tmax)	~1 hour	BALB/c Mice	Observed after oral administration, indicating rapid absorption.[7]

Table 2: Tissue Distribution and Accumulation of **TBI-166** in Uninfected Mice after Repeated Dosing (20 mg/kg)

Tissue	Concentration (µg/g) after 2 Weeks	Concentration (μg/g) after 4 Weeks	Concentration (µg/g) after 8 Weeks
Lung	27.12 ± 6.15	28.91 ± 12.33	44.28 ± 12.62
Liver	32.29 ± 9.68	53.60 ± 42.66	108.17 ± 46.93
Spleen	27.98 ± 11.17	16.83 ± 15.39	36.54 ± 19.52
Fat	576.45 ± 307.52	684.15 ± 321.10	1039.51 ± 413.19
Skin	Not explicitly quantified in this table, but noted to have high concentrations.	Not explicitly quantified in this table, but noted to have high concentrations.	Not explicitly quantified in this table, but noted to have high concentrations.

Data presented as mean \pm standard deviation.

Experimental Protocols

Methodological & Application





This section outlines a representative protocol for a pharmacokinetic study of **TBI-166** in a mouse model, based on methodologies described in the literature.[7][8]

- 1. Animal Model and Housing
- Species: BALB/c mice (or other relevant strains like C3HeB/FeJNju).
- Age and Weight: 6-8 weeks old, weighing 18-22 g.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
- Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
- 2. Formulation and Administration of TBI-166
- Formulation: Prepare a suspension of **TBI-166** in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
- Dose: The dose can range from 10 to 80 mg/kg, with 20 mg/kg being a commonly used dose
 in efficacy and pharmacokinetic studies.[3]
- Administration: Administer the TBI-166 formulation orally via gavage.
- 3. Experimental Design for a Single-Dose Pharmacokinetic Study
- Animal Groups: Use a sufficient number of animals to allow for sampling at multiple time
 points. For a full pharmacokinetic profile, a serial bleeding protocol in a smaller group of
 animals or sacrificing a small group of animals (n=3-5) at each time point is recommended.
- · Blood Sampling:
 - Time Points: Collect blood samples at pre-dose (0 h), and at various time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
 - Method: Collect blood (approximately 50-100 μL) via retro-orbital plexus or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).



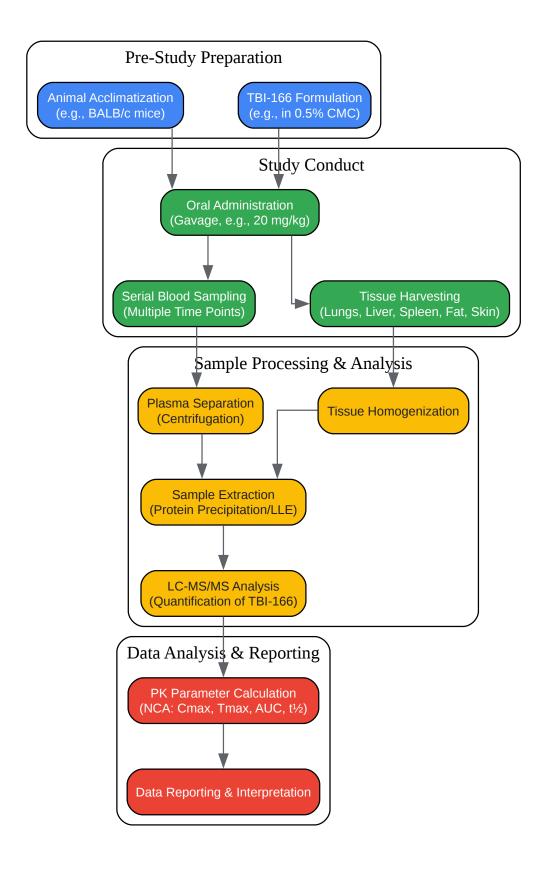
- Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
- Tissue Sample Collection (for tissue distribution):
 - At selected time points, euthanize a subset of animals.
 - Perfuse the animals with saline to remove blood from the organs.
 - Excise, weigh, and homogenize the tissues of interest (e.g., lung, liver, spleen, fat, skin).
 - Store the homogenized tissue samples at -80°C until analysis.
- 4. Bioanalytical Method: LC-MS/MS
- Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma
 or tissue homogenate samples to extract TBI-166 and an internal standard.
- Chromatography: Use a suitable HPLC or UPLC system with a C18 column to separate TBI-166 from endogenous matrix components.
- Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of TBI-166.
- Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
- 5. Pharmacokinetic Data Analysis
- Use non-compartmental analysis (NCA) software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
- Key Parameters:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC (Area Under the Curve): A measure of total drug exposure.



- t½ (Half-life): The time taken for the plasma concentration to reduce by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit time.
- Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Mandatory Visualizations





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Caption: Experimental workflow for the pharmacokinetic analysis of TBI-166 in a mouse model.



Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a detailed study protocol developed and approved by the relevant institutional animal care and use committee (IACUC). Researchers should adapt these general guidelines to their specific experimental needs and institutional policies.

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